

An In-depth Technical Guide to Sedenol and the Related Lignan Sevanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sedenol**

Cat. No.: **B3047447**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure of **Sedenol**. Due to the limited availability of in-depth technical data for **Sedenol**, this guide also presents a comprehensive analysis of the similarly named and well-researched lignan, Sevanol, which may be of significant interest to the target audience.

Sedenol: Chemical Structure and Identification

Sedenol is chemically defined as 1-(2-bromoethyl)cyclohexan-1-ol. The structural and molecular details are summarized below.

Chemical Structure

The chemical structure of **Sedenol** is characterized by a cyclohexanol ring with a bromoethyl group attached to the tertiary carbon.

Molecular Identifiers

Property	Value
Molecular Formula	C ₈ H ₁₁ BrO ^[1]
IUPAC Name	1-(2-bromoethynyl)cyclohexan-1-ol ^[1]
SMILES	C1CCC(CC1)(C#CBr)O ^[1]
InChI	InChI=1S/C8H11BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2 ^[1]
InChIKey	SNMGSXAAVQCPGL-UHFFFAOYSA-N ^[1]
Monoisotopic Mass	201.99933 Da ^[1]

At present, publicly accessible research literature does not provide extensive data on the biological activity, experimental protocols, or signaling pathways associated with **Sedenol**.

Sevanol: A Lignan with Analgesic and Anti-inflammatory Properties

Given the similarity in names, it is plausible that researchers investigating "Sedenol" may be interested in "Sevanol," a lignan isolated from the plant *Thymus armeniacus*. Sevanol has demonstrated significant biological activity, particularly as an inhibitor of the acid-sensing ion channel 3 (ASIC3), leading to analgesic and anti-inflammatory effects.^{[2][3]}

Chemical Structure of Sevanol

Sevanol is a lignan whose structure has been elucidated and confirmed through chemical synthesis.^{[2][4]}

Biological Activity and Quantitative Data

Sevanol and its analogues have been studied for their inhibitory effects on human ASIC3 channels. The biological activity is sensitive to the compound's stereochemistry and functional groups.^{[2][3]}

Table 1: Inhibitory Activity of Sevanol and Its Analogues on Human ASIC3 Channels

Compound	Description	Inhibitory Activity	Reference
Natural Sevanol	Isolated from Thymus armeniacus	Effectively inhibits ASIC3	[2]
Synthetic Sevanol	Obtained by chemical synthesis	Activity coincides with the natural molecule	[2][3]
Sevanol Stereoisomer	A stereoisomer of Sevanol	Inhibitory activity dropped by about a third	[2][3]
Precursor Molecule	Represents half of the Sevanol molecule	Significantly less activity	[2][3]

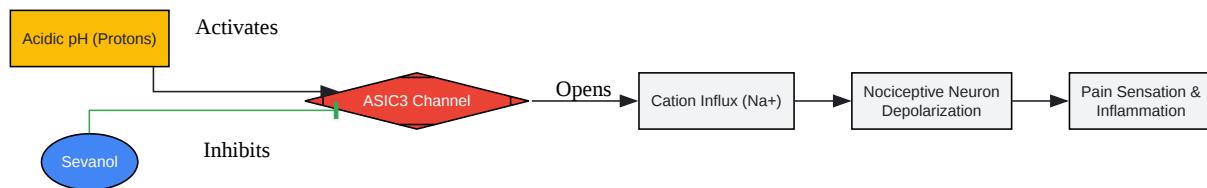
Sevanol has also been shown to inhibit ASIC1a isoforms.[4] The IC50 value for the inhibition of human ASIC3 channels by Sevanol is approximately 0.3 mM.[4]

Experimental Protocols

The biological activity of Sevanol and its analogues was measured in electrophysiological experiments on human ASIC3 channels expressed in *Xenopus laevis* oocytes.[2][3]

Methodology:

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and treated with collagenase to defolliculate.
- **cRNA Injection:** Oocytes are injected with cRNA encoding human ASIC3 channels.
- **Two-Electrode Voltage Clamp:** After incubation to allow for channel expression, whole-cell currents are recorded using the two-electrode voltage-clamp technique.
- **Compound Application:** Sevanol and its analogues are dissolved in the extracellular solution and perfused over the oocytes.
- **Data Analysis:** The inhibitory effect of the compounds is determined by measuring the reduction in the acid-induced current in the presence of the compound compared to the control.


An improved scheme for the total synthesis of Sevanol has been developed, involving the condensation of two key intermediates.[4]

Key Steps:

- Preparation of Intermediates: The synthesis involves the parallel preparation of a protected caffeic acid derivative and t-butyl isocitrate.[4]
- Condensation: The two key intermediates are condensed to form the core structure of Sevanol.[4]
- Deprotection: Protecting groups are removed to yield the final Sevanol molecule.[4] The deprotection of the caffeic isocitrate ester using a mixture of trifluoroacetic acid (TFA) and H_2O yields a key intermediate.[4]

Signaling Pathway and Mechanism of Action

Sevanol exerts its biological effects primarily through the inhibition of acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation.[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of Sevanol's analgesic and anti-inflammatory action via inhibition of the ASIC3 channel.

This guide provides the available chemical information for **Sedenol** and a comprehensive overview of the related, well-studied compound Sevanol. The detailed experimental protocols and mechanism of action for Sevanol should prove valuable for researchers in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Sedenol (C₈H₁₁BrO) [pubchemlite.lcsb.uni.lu]
- 2. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sedenol and the Related Lignan Sevanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047447#what-is-the-chemical-structure-of-sedenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com